
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanoic acid backbone, with the hydrochloride salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired chiral compound . The reaction conditions often involve the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for higher yields. The use of engineered bacteria containing the necessary enzymes can enhance the efficiency and sustainability of the production process. The method is environmentally friendly and suitable for large-scale applications due to its high substrate concentration and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product yield.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and amides, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in organic synthesis and pharmaceuticals.
(2S,3S)-3-Methylglutamine: Used in the synthesis of peptides and as a building block in medicinal chemistry.
Uniqueness
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemical effects in biological systems.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(2S,3S)-3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 |
Clé InChI |
GEZVTRMGOUQUGI-KUSKTZOESA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)N)C(=O)O.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


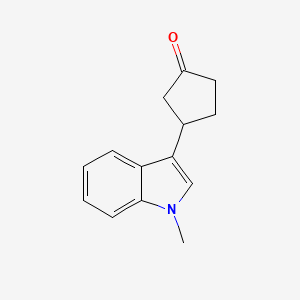

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)


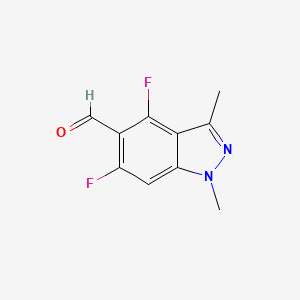
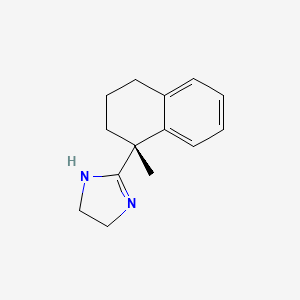
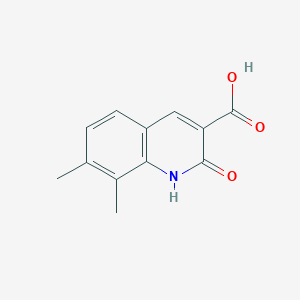

![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)
![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
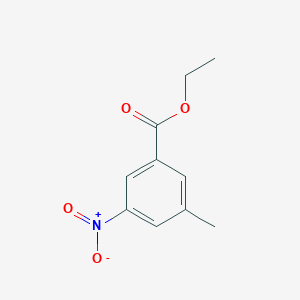
![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)
